
Ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl- is a specialized organic compound characterized by the presence of a trifluoromethyl group and an octyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl- typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with an octylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
2,2,2-Trifluoroacetimidoyl chloride+Octylamine→Ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amide and hydrochloric acid.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanimidoyl derivatives.
Hydrolysis: Formation of the corresponding amide.
Oxidation and Reduction: Formation of oxidized or reduced trifluoromethyl derivatives.
Applications De Recherche Scientifique
Ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials to impart unique properties such as hydrophobicity and chemical resistance.
Medicinal Chemistry: Investigated for potential use in drug development due to its ability to modify biological molecules.
Biological Research: Used in the study of enzyme mechanisms and protein modifications.
Mécanisme D'action
The mechanism of action of ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl- involves its reactivity with nucleophiles and its ability to form stable intermediates. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-1-naphthalenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-fluorophenyl)acetimidoyl Chloride
Uniqueness
Ethanimidoyl chloride, 2,2,2-trifluoro-N-octyl- is unique due to the presence of the octyl chain, which imparts distinct hydrophobic properties and influences its reactivity and applications. Compared to other similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
172510-99-5 |
|---|---|
Formule moléculaire |
C10H17ClF3N |
Poids moléculaire |
243.70 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-octylethanimidoyl chloride |
InChI |
InChI=1S/C10H17ClF3N/c1-2-3-4-5-6-7-8-15-9(11)10(12,13)14/h2-8H2,1H3 |
Clé InChI |
WHHGGOLFHBLSQJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN=C(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



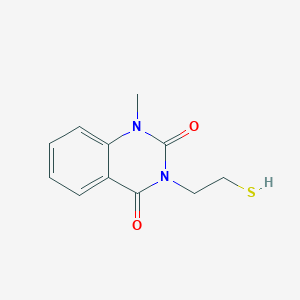

![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)
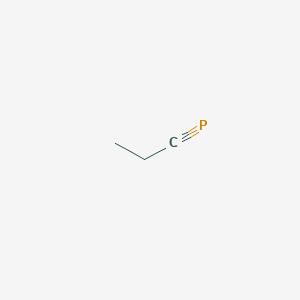
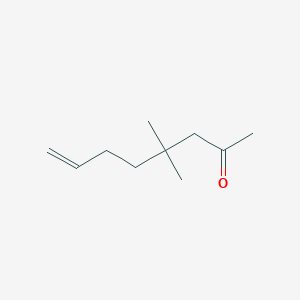

![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)
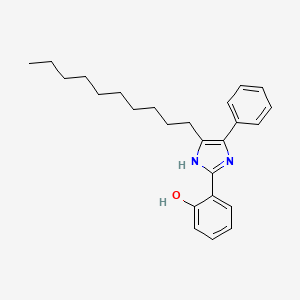
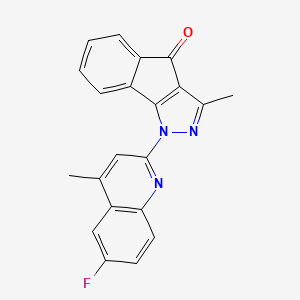

![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)
![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
